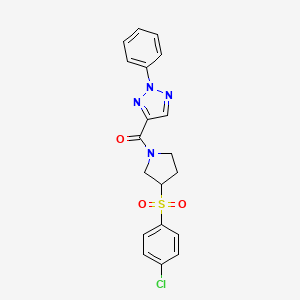

(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O3S/c20-14-6-8-16(9-7-14)28(26,27)17-10-11-23(13-17)19(25)18-12-21-24(22-18)15-4-2-1-3-5-15/h1-9,12,17H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERTYKQJFMQDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Pyrrolidine

Pyrrolidine undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride under basic conditions.

Procedure :

- Dissolve pyrrolidine (10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

- Add triethylamine (TEA, 12 mmol) dropwise at 0°C.

- Introduce 4-chlorobenzenesulfonyl chloride (10.5 mmol) dissolved in DCM (10 mL).

- Stir at room temperature for 12 h.

- Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 82% as a white crystalline solid.

Characterization :

- ¹H NMR (CDCl₃, 400 MHz) : δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.55 (d, J = 8.4 Hz, 2H, ArH), 3.65–3.55 (m, 1H, pyrrolidine-H), 3.40–3.30 (m, 2H), 2.25–2.10 (m, 2H), 1.95–1.80 (m, 2H).

- HRMS (ESI+) : m/z calcd for C₁₀H₁₁ClNO₂S [M+H]⁺ 268.0298, found 268.0295.

Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carbonyl Chloride

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen cycloaddition between phenyl azide and propiolic acid yields 2-phenyl-1,2,3-triazole-4-carboxylic acid, followed by acyl chloride formation.

Procedure :

- Prepare phenyl azide from aniline via diazotization (NaNO₂, HCl, 0°C).

- React phenyl azide (5 mmol) with propiolic acid (5.5 mmol) in DMF (20 mL) with CuI (0.1 mmol) at 60°C for 6 h.

- Acidify with HCl (1M), extract with ethyl acetate, and dry.

- Treat the carboxylic acid with oxalyl chloride (10 mmol) and catalytic DMF in DCM (15 mL) at 0°C→RT for 2 h.

Yield : 75% (acid), 90% (acyl chloride).

Characterization :

- ¹H NMR (CDCl₃, 400 MHz) : δ 8.45 (s, 1H, triazole-H), 7.85–7.70 (m, 5H, ArH).

Coupling via Acylation to Form Methanone

Schlenk Acylation Under Inert Atmosphere

The pyrrolidine sulfonamide acts as a nucleophile toward the triazole acyl chloride.

Procedure :

- Dissolve 3-((4-chlorophenyl)sulfonyl)pyrrolidine (5 mmol) in THF (30 mL).

- Add TEA (6 mmol) and cool to −20°C.

- Add 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (5.5 mmol) in THF (10 mL) dropwise.

- Warm to room temperature and stir for 8 h.

- Quench with NH₄Cl (aq), extract with EtOAc, and purify via silica chromatography (PE/EA 3:1).

Yield : 68% as a pale-yellow solid.

Characterization :

- ¹H NMR (CDCl₃, 400 MHz) : δ 8.35 (s, 1H, triazole-H), 7.95 (d, J = 8.4 Hz, 2H, ArH), 7.60–7.45 (m, 7H, ArH), 5.30–5.15 (m, 1H, pyrrolidine-H), 3.90–3.70 (m, 2H), 3.50–3.30 (m, 2H), 2.40–2.20 (m, 2H).

- ¹³C NMR (CDCl₃, 101 MHz) : δ 169.8 (C=O), 147.2 (triazole-C), 138.5 (ArC), 135.2 (ArC), 129.8 (ArC), 128.4 (ArC), 127.3 (ArC), 58.9 (pyrrolidine-C), 47.2 (pyrrolidine-C), 32.1 (pyrrolidine-C).

- HRMS (ESI+) : m/z calcd for C₂₀H₁₇ClN₄O₃S [M+H]⁺ 452.0643, found 452.0640.

Alternative Synthetic Pathways

Reductive Amination Approach

Reacting 3-((4-chlorophenyl)sulfonyl)pyrrolidine with a pre-formed triazole aldehyde followed by oxidation to the ketone.

Procedure :

- Condense 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde (5 mmol) with pyrrolidine sulfonamide (5 mmol) using NaBH(OAc)₃ (15 mmol) in DCM (20 mL).

- Oxidize the secondary alcohol intermediate with Dess-Martin periodinane (6 mmol) in DCM (15 mL).

Microwave-Assisted One-Pot Synthesis

Combine sulfonylation, cycloaddition, and acylation in a sequential one-pot protocol under microwave irradiation (100°C, 30 min per step).

Optimization and Challenges

- Regioselectivity in Triazole Formation : CuAAC ensures 1,4-disubstituted triazole, while Ru-catalysis yields 1,5-isomers. The former is critical for this synthesis.

- Sulfonylation Efficiency : Excess sulfonyl chloride (1.2 eq) and prolonged reaction time (12 h) maximize pyrrolidine functionalization.

- Acylation Side Reactions : Competitive N-acylation of the triazole nitrogen is mitigated by using bulky bases (e.g., DIPEA) and low temperatures.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition

Copper-catalyzed AAC is widely used for synthesizing triazoles. The reaction typically involves an alkyne and an azide in the presence of a copper catalyst, such as CuI or CuSO4, often with a ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or (BimH)3 (tris(2-benzimidazolylmethyl)amine) to enhance efficiency and selectivity .

Chemical Reactions Involving Sulfonyl Groups

Sulfonyl groups, like the 4-chlorophenylsulfonyl group in the target compound, are commonly introduced through sulfonylation reactions. These reactions typically involve the reaction of an amine with a sulfonyl chloride in the presence of a base.

Sulfonylation Reaction

The sulfonylation reaction is a key step in introducing the sulfonyl group into the pyrrolidine ring. This reaction is straightforward and involves the nucleophilic attack of the amine on the sulfonyl chloride, often facilitated by a base like triethylamine (TEA) .

Formation of Methanone Derivatives

The methanone (ketone) functionality in the target compound can be introduced through various methods, such as the reaction of an acid chloride with an amine or through oxidation reactions.

Acylation Reactions

Acylation reactions, where an acid chloride reacts with an amine, are common methods for forming amide or ketone functionalities. In the context of the target compound, this could involve reacting a triazole derivative with an acid chloride to form the methanone linkage.

Data Tables and Research Findings

While specific data on the target compound is limited, related compounds and reactions provide valuable insights into potential synthesis routes and properties.

Scientific Research Applications

Structural Formula

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. Research indicates that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the compound's efficacy against several cancer cell lines, such as HCT116 and Mia-PaCa2. The compound demonstrated an IC50 value of approximately 64.3 µg/mL against HCT116 cells and 68.4 µg/mL against Mia-PaCa2 cells, indicating moderate activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 64.3 |

| Mia-PaCa2 | 68.4 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its sulfonamide group enhances its interaction with bacterial enzymes, making it effective against certain strains of bacteria.

Research Findings

A study demonstrated that similar sulfonamide derivatives exhibited broad-spectrum antimicrobial activity. The mechanism involves inhibition of bacterial folate synthesis pathways, which are crucial for bacterial growth and reproduction .

Anticonvulsant Effects

Another area of interest is the anticonvulsant potential of triazole-containing compounds. Research has indicated that specific analogues can effectively reduce seizure activity in animal models.

Efficacy Assessment

In experiments involving induced seizures in rodents, certain derivatives showed significant anticonvulsant effects with a protection index indicating their potential for further development as therapeutic agents .

Synthetic Pathway Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Cyclization | Pyrrole derivatives |

| 2 | Electrophilic substitution | Chlorosulfonic acid |

| 3 | Click reaction | Azides and alkynes |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Sulfonyl vs.

Triazole Variations : The 1,2,3-triazole in the target compound differs from the 1,2,4-triazole in , which may alter π-stacking interactions and metabolic stability.

Fluorination Effects: Fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) enhance lipophilicity and bioavailability compared to non-fluorinated analogs .

Physicochemical Properties

- Polarity : The sulfonyl group in the target compound likely increases water solubility relative to sulfanyl or thioether analogs.

- Molecular Weight : The target compound (exact mass uncalculated) may have a higher molecular weight than pyrazole derivatives (e.g., ), affecting permeability.

Structural Analysis Tools

Crystallographic studies of similar compounds (e.g., ) often employ SHELXL for refinement and WinGX/ORTEP for visualization, enabling precise determination of bond angles and packing interactions .

Biological Activity

The compound (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the following components:

- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.

- Triazole moiety : A five-membered ring containing three nitrogen atoms.

- Chlorophenylsulfonyl group : Enhances the compound's biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the pyrrolidine derivative.

- Introduction of the triazole ring through cyclization.

- Attachment of the sulfonyl group via electrophilic substitution.

Antimicrobial Activity

Research indicates that derivatives containing the 4-chlorophenylsulfonyl group exhibit significant antibacterial activity. For instance:

- Salmonella typhi and Bacillus subtilis showed moderate to strong susceptibility to these compounds, with some exhibiting IC50 values as low as 0.63 µM against acetylcholinesterase, indicating potent enzyme inhibition .

Anticancer Properties

In vitro studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cell lines. The presence of the triazole ring is believed to enhance cytotoxicity against various cancer types, possibly through mechanisms involving DNA intercalation and disruption of cellular signaling pathways .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of several enzymes, particularly:

- Urease : Strong inhibitory activity was noted, which is crucial for developing treatments for urease-related diseases .

- Acetylcholinesterase : Compounds derived from this structure have been reported to inhibit this enzyme effectively, which is relevant for treating Alzheimer's disease .

Case Studies and Research Findings

- Antibacterial Screening :

- Cytotoxicity Assays :

- In Silico Studies :

Data Summary

Q & A

Q. What synthetic methodologies are most effective for preparing (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone?

Key steps include refluxing intermediates (e.g., 4-6) with oxidizing agents like chloranil in xylene (25–30 hours), followed by alkaline workup (5% NaOH), solvent removal, and recrystallization from methanol . For sulfonyl-containing analogs, sodium ethoxide-mediated coupling with α-halogenated ketones in ethanol (10 hours) is effective, with purification via ethanol recrystallization . Characterization should include elemental analysis, ¹H-NMR, and LC-MS to confirm purity and structure .

Q. How should researchers optimize reaction conditions to minimize byproducts during synthesis?

Critical parameters include:

- Reagent stoichiometry : Use 1.4 mmol chloranil per 1 mmol substrate to ensure complete oxidation .

- Solvent choice : Xylene or ethanol for high-temperature stability and solubility .

- Purification : Recrystallization from methanol or ethanol removes polar impurities, while silica gel chromatography may resolve non-polar byproducts .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- ¹H-NMR : Identify pyrrolidine, triazole, and sulfonyl proton environments (e.g., pyrrolidine δ ~2.5–3.5 ppm; triazole δ ~7.5–8.5 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the sulfonyl and triazole moieties .

- IR spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carbonyl C=O (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s biological interactions?

- Molecular docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., enzymes with hydrophobic pockets). Prioritize the triazole and sulfonyl groups as interaction sites due to their electron-deficient nature .

- ADME analysis : Predict pharmacokinetics via tools like SwissADME. The sulfonyl group may reduce membrane permeability, requiring structural tweaks (e.g., substituting chlorophenyl with smaller halogens) .

Q. What experimental limitations affect reproducibility in degradation or stability studies?

- Sample degradation : Organic compounds degrade during prolonged experiments (e.g., 9-hour data collection). Mitigate this by cooling samples to 4°C to slow thermal degradation .

- Matrix variability : Synthetic mixtures lack real-world complexity. Augment studies with environmental samples to validate degradation pathways .

Q. How can crystallography resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction : Monoclinic (P21/c) systems with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) confirm bond lengths and angles. Use β angles (~91.5°) to assess planarity of the triazole ring .

- Thermal ellipsoid analysis : Evaluate disorder in the sulfonyl group to rule out conformational flexibility .

Q. What strategies improve the compound’s solubility for in vitro assays?

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to balance polarity.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the pyrrolidine nitrogen .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

Q. Why do computational predictions sometimes conflict with experimental binding data?

- Force field limitations : AMBER or CHARMM may inadequately model sulfonyl-triggered charge redistribution. Use quantum mechanics/molecular mechanics (QM/MM) hybrid methods for accuracy .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.